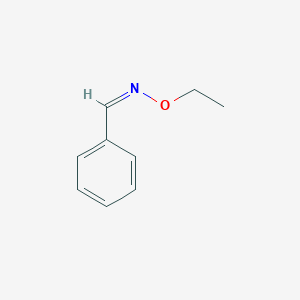

Benzaldehyde O-ethyl oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzaldehyde O-ethyl oxime, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Benzaldehyde O-ethyl oxime and its derivatives are recognized for their pharmacological properties. The introduction of an oxime group to carbonyl compounds enhances their biological activity, particularly in antifungal and antibacterial applications.

Case Study: Antifungal Activity

In a study published in Chemistry - A European Journal, it was demonstrated that oxime derivatives exhibit increased inhibitory activity against various fungal strains. The structure-activity relationship indicated that the oxime functionality plays a crucial role in enhancing the efficacy of these compounds .

Material Science Applications

This compound is also utilized in material science, particularly in the synthesis of polymers and as a ligand in coordination chemistry.

Case Study: Polymer Synthesis

Research indicates that benzaldehyde oximes can be used as intermediates in the production of high-performance polymers. The incorporation of oxime groups into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reagent for the detection of carbonyl compounds through derivatization processes. This method improves the sensitivity and specificity of analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Case Study: Derivatization Techniques

A study outlined the use of this compound in GC analysis to detect aldehydes and ketones in environmental samples. The derivatization process significantly improved detection limits compared to traditional methods .

Toxicology and Safety Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. The compound is classified as an irritant to skin and eyes, necessitating appropriate safety measures during handling .

Analyse Chemischer Reaktionen

Beckmann Rearrangement and Dehydration

Benzaldehyde O-ethyl oxime undergoes Beckmann rearrangement under acidic or catalytic conditions to yield nitriles or amides. For aldoximes like benzaldehyde derivatives, this reaction typically produces benzonitrile via dehydration .

Reaction Pathway:

-

Step 1 : Protonation of the oxime oxygen enhances the leaving-group ability of the O-ethyl group.

-

Step 2 : A 1,2-shift of the anti-periplanar hydrogen atom to nitrogen, followed by elimination of ethanol, forms benzonitrile .

Conditions :

Products :

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| This compound | Ni catalysis | Benzonitrile | 82% (Z-isomer) |

| This compound | H₂SO₄, heat | Benzonitrile | ~85% |

Photosensitized Cleavage Reactions

Under photosensitized conditions (e.g., chloranil as a sensitizer), the compound reacts via electron-transfer mechanisms , leading to bond cleavage .

Key Observations:

-

Radical Cation Formation : Triplet-state chloranil abstracts an electron, generating a radical cation intermediate.

-

Cleavage Pathways :

Mechanistic Insights :

-

Rate constants for radical cation quenching by MeOH: (0.7–1.4) × 10⁶ M⁻¹s⁻¹ .

-

Electron-withdrawing substituents on the aromatic ring favor nitrile formation over aldehydes .

Hydrolysis Reactions

This compound undergoes acid- or base-catalyzed hydrolysis to regenerate the parent aldehyde .

Reaction Conditions :

-

Acidic Hydrolysis : HCl/H₂O at 80°C yields benzaldehyde and hydroxylamine ethyl ether .

-

Basic Hydrolysis : KOH in DMSO/H₂O cleaves the O-ethyl group, producing benzaldehyde and ethanol .

Efficiency :

Chlorination with N-Chlorosuccinimide (NCS)

Reaction with NCS in DMF replaces the α-hydrogen (adjacent to nitrogen) with chlorine, forming benzohydroximoyl chloride .

Mechanism :

-

NCS acts as a chlorinating agent, generating a chloro-iminoxyl intermediate.

Applications :

Radical-Mediated Metathesis

In the presence of acid catalysts (e.g., p-toluenesulfonic acid), oxime ethers undergo dynamic metathesis , exchanging alkoxy groups .

Example :

| Reactants | Catalyst | Products |

|---|---|---|

| This compound + 4-nitrobenzaldehyde O-hexyl oxime | p-TsOH | Benzaldehyde O-hexyl oxime + 4-nitrothis compound |

Conditions :

Eigenschaften

CAS-Nummer |

13858-87-2 |

|---|---|

Molekularformel |

C9H11NO |

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

(Z)-N-ethoxy-1-phenylmethanimine |

InChI |

InChI=1S/C9H11NO/c1-2-11-10-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |

InChI-Schlüssel |

YDDVBEKWFTVFQP-NTMALXAHSA-N |

SMILES |

CCON=CC1=CC=CC=C1 |

Isomerische SMILES |

CCO/N=C\C1=CC=CC=C1 |

Kanonische SMILES |

CCON=CC1=CC=CC=C1 |

Synonyme |

Benzaldehyde O-ethyl oxime |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.